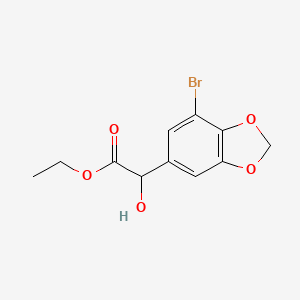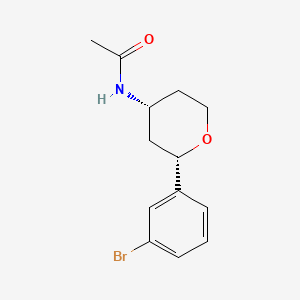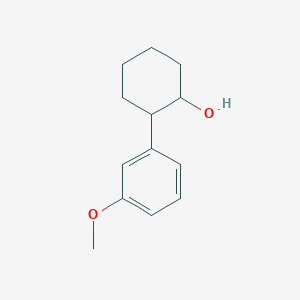
trans-2-(3-Methoxyphenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O2 It is a cyclohexanol derivative with a methoxyphenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methoxyphenyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-bromoanisole reacts with cyclohexanone in the presence of a Grignard reagent, such as phenylmagnesium bromide. The reaction typically occurs in an anhydrous ether solvent under reflux conditions .
Industrial Production Methods
Industrial production of 2-(3-methoxyphenyl)cyclohexan-1-ol often involves optimizing the Grignard reaction for higher yields and purity. This may include the use of specific solvents, temperature control, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(3-Methoxyphenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of analgesic and anti-inflammatory drugs.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-1-(m-methoxyphenyl)cyclohexanol: Similar structure with an amino group instead of a hydroxyl group.
(1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol: A related compound with a dimethylamino group.
Uniqueness
2-(3-Methoxyphenyl)cyclohexan-1-ol is unique due to its specific combination of a methoxyphenyl group and a cyclohexanol structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3 |
InChI Key |
MXBZVUAIQKNHIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


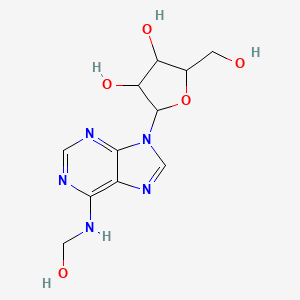

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans](/img/structure/B12314940.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12314941.png)

![(NE)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B12314951.png)

![rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B12314966.png)
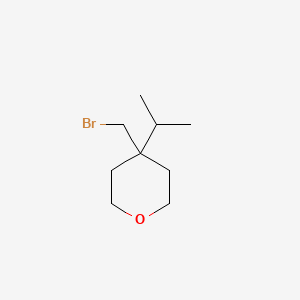
![8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride](/img/structure/B12314980.png)
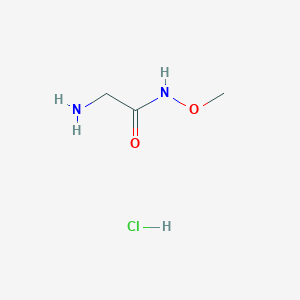
![rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis](/img/structure/B12314994.png)
